Nec-1 (Nec-1) is a small molecule compound widely used in scientific research to investigate the role of necroptosis, a form of programmed cell death, in various biological processes and disease models. It is classified as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, specifically targeting the kinase activity of RIPK1, a key mediator of necroptosis. [, , , , ] By inhibiting RIPK1, Nec-1 effectively blocks the formation of the necrosome, a multiprotein complex essential for necroptosis execution. [, ]
Nec-1 exerts its action by allosterically inhibiting the kinase activity of RIPK1. [, , ] RIPK1 plays a crucial role in the initiation of necroptosis, a regulated form of cell death characterized by distinct morphological features compared to apoptosis. [, ] Upon activation by death receptors or other stimuli, RIPK1 forms a complex with other proteins, including Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-like (MLKL). [, , , ] This complex, known as the necrosome, triggers a cascade of events leading to membrane permeabilization and cell lysis. [, , ]
Nec-1 effectively disrupts the formation of the necrosome by binding to RIPK1 and preventing its interaction with RIPK3. [, , , , ] This inhibition of necrosome formation effectively blocks the downstream signaling events responsible for necroptosis execution. [, ]
7.1. Neuroprotection: Studies have shown that Nec-1 can attenuate brain injury in models of subarachnoid hemorrhage, ischemic stroke, and Parkinson's disease. [, , , ] It is suggested that Nec-1 protects neurons by reducing inflammation, inhibiting necroptosis, and preserving the integrity of the blood-brain barrier. [, ]
7.2. Organ Protection: Research has demonstrated the protective effects of Nec-1 in various organ injury models, including acute pancreatitis, hepatic injury, lung ischemia-reperfusion injury, and kidney injury. [, , , , , , , , ] These protective effects are attributed to its ability to reduce inflammation, suppress necroptosis, and improve organ function. [, , , , , , , , ]
7.3. Anticancer Effects: Nec-1 has been reported to enhance the efficacy of certain chemotherapeutic drugs in leukemia cells. [] Studies suggest that Nec-1 can promote apoptosis in cancer cells, potentially leading to improved treatment outcomes. []
7.4. Modulation of Immune Responses: Nec-1 has been shown to influence immune responses, including modulating T cell activation and reducing intestinal inflammation in models of colitis. [, ] This suggests a potential role for Nec-1 in the development of therapies for inflammatory bowel disease. []
8.1. Development of New Necroptosis Inhibitors: Developing new and more potent Nec-1 analogues with improved pharmacokinetic properties and reduced off-target effects is an important area for future research. []
8.2. Understanding the Role of Necroptosis in Human Diseases: Further research is required to fully elucidate the role of necroptosis in the pathogenesis of various human diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. [, , , , , ]
8.3. Clinical Translation of Necroptosis Inhibitors: The promising preclinical results obtained with Nec-1 warrant further investigation to explore its potential as a therapeutic agent for human diseases. [, , , ] Carefully designed clinical trials are necessary to evaluate the safety and efficacy of Nec-1 or its analogues in human patients.
8.4. Exploring the Interplay between Necroptosis and Other Cell Death Pathways: Further research is needed to understand the intricate interplay between necroptosis, apoptosis, and other cell death pathways. [, ] This will provide valuable insights into the complex regulation of cell death in various physiological and pathological conditions.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2